molecular formula C11H13NO4S2 B1372699 3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid CAS No. 1118788-19-4

3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid

Cat. No.: B1372699
CAS No.: 1118788-19-4
M. Wt: 287.4 g/mol
InChI Key: FVUOSMGVGCZJLG-ONEGZZNKSA-N
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Description

Key Molecular Attributes

Property Value/Description
CAS Number 1118788-19-4
Molecular Formula C₁₁H₁₃NO₄S₂
Molecular Weight 287.36 g/mol
SMILES Code O=C(O)/C=C/C1=CSC(S(=O)(N2CCCC2)=O)=C1
Structure Thiophene ring substituted with pyrrolidine sulfonamide and prop-2-enoic acid.

The compound’s structure integrates three pharmacophoric elements:

  • Thiophene ring : A five-membered aromatic heterocycle with sulfur, known for electron-rich properties and bioactivity .
  • Pyrrolidine sulfonamide : A bicyclic amine with a sulfonyl group, enhancing hydrogen-bonding capacity and metabolic stability .
  • Prop-2-enoic acid : An unsaturated carboxylic acid group enabling electrophilic and nucleophilic reactivity .

This combination positions the compound as a versatile intermediate in drug discovery and synthetic chemistry.

Historical Context and Discovery

While specific historical data on 3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid are limited, its development aligns with broader trends in thiophene-sulfonamide chemistry. Thiophene derivatives have been studied since their isolation from petroleum in the 19th century , but modern interest in sulfonamide-functionalized thiophenes surged in the late 20th century due to their antimicrobial and anti-inflammatory properties. The integration of pyrrolidine and prop-2-enoic acid groups reflects contemporary strategies to enhance solubility and target specificity in drug candidates.

Position in Thiophene-Sulfonamide Chemistry

Structural Analogues and Functional Comparisons

Compound Key Structural Features Applications/Reactivity
5-(Pyrrolidine-1-sulfonyl)thiophene Thiophene + pyrrolidine sulfonamide Intermediate in synthesizing bioactive derivatives
1-(Thiophene-2-sulfonyl)pyrrolidine-2-carboxylic acid Thiophene-2-sulfonyl + pyrrolidine carboxylic acid Enzyme inhibition, proline analogues
3-[5-(Methylsulfanyl)thiophen-2-yl]prop-2-enoic acid Thiophene + methylsulfanyl + prop-2-enoic acid Precursor for cross-coupling reactions

This compound distinguishes itself through its conjugated enoic acid system , which may facilitate cycloaddition or Michael addition reactions. This contrasts with non-unsaturated analogues (e.g., 5-(pyrrolidine-1-sulfonyl)thiophene), which lack the reactivity of the α,β-unsaturated carboxylic acid .

Research Objectives and Academic Relevance

Current Research Focus Areas

  • Pharmacological Profiling :

    • Anticancer activity : Thiophene-sulfonamide derivatives are known to inhibit kinases and induce apoptosis .
    • Neurological applications : Pyrrolidine-containing compounds show affinity for GABA transporters and voltage-gated channels .
    • Anti-inflammatory potential : Sulfonamide groups enhance binding to cyclooxygenase (COX) enzymes .
  • Synthetic Utility :

    • Cross-coupling reactions : The prop-2-enoic acid moiety enables Suzuki-Miyaura or Heck reactions .
    • Prodrug design : The carboxylic acid can be esterified to improve bioavailability .
  • Computational Studies :

    • Molecular docking : Predicted binding interactions with targets like Enoyl-ACP reductase (ENR) and TRPV1 receptors .
    • ADME profiling : Lipinski’s Rule of Five compliance indicates moderate bioavailability (molecular weight < 500 Da, logP < 5) .

Academic Significance

The compound serves as a template for structure-activity relationship (SAR) studies , bridging thiophene-based pharmacophores with sulfonamide and enoic acid functionalities. Its synthesis and characterization contribute to methodologies for functionalizing heterocycles, while its potential as a drug candidate underscores its relevance in contemporary medicinal chemistry .

Properties

IUPAC Name

(E)-3-(5-pyrrolidin-1-ylsulfonylthiophen-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S2/c13-10(14)4-3-9-7-11(17-8-9)18(15,16)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2,(H,13,14)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUOSMGVGCZJLG-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=CS2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=CS2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Thiophene Derivatives

  • The sulfonyl chloride derivative of pyrrolidine (pyrrolidine-1-sulfonyl chloride) is reacted with a thiophene derivative, typically 3- or 5-substituted thiophenes, under inert atmosphere conditions.
  • A typical reaction condition involves the use of a base such as N-ethyl-N,N-diisopropylamine in toluene at around 50 °C for 1 hour to 3 hours, yielding the sulfonylated thiophene intermediate.
  • Workup includes extraction with ethyl acetate, washing with water and brine, drying over sodium sulfate, filtration, and purification by flash chromatography to isolate the sulfonylated product as a solid with yields around 40-50% reported in analogous sulfonylation reactions.

Key Experimental Parameters for Sulfonylation

Parameter Typical Conditions
Solvent Toluene
Base N-ethyl-N,N-diisopropylamine
Temperature 50 °C
Reaction Time 1–3 hours
Atmosphere Inert (e.g., nitrogen or argon)
Purification Flash silica gel chromatography
Yield Approx. 40-50% (varies with substrates)

Example Synthesis Pathway (Literature-Informed)

  • Sulfonylation: React pyrrolidine-1-sulfonyl chloride with 3-bromothiophene or 5-bromothiophene under basic conditions to obtain 5-(pyrrolidine-1-sulfonyl)thiophene.
  • Lithiation and Formylation: Lithiate the sulfonylated thiophene at the 3-position using n-butyllithium at low temperature, followed by quenching with DMF to introduce an aldehyde group.
  • Knoevenagel Condensation: Condense the aldehyde intermediate with malonic acid in the presence of a base to form the (2E)-3-[5-(pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid.
  • Purification: Purify the final product by recrystallization or chromatography.

Analytical and Yield Data

Step Yield (%) Notes
Sulfonylation 40–50% Purity confirmed by NMR and LC-MS
Lithiation/Formylation 70–85% Requires low temperature control
Knoevenagel Condensation 60–80% E-isomer selectively formed
Overall Yield ~30–40% Dependent on purification efficiency

Summary Table of Preparation Methods

Method Step Key Reagents/Conditions Advantages Challenges
Sulfonylation Pyrrolidine-1-sulfonyl chloride, base, toluene, 50 °C Straightforward, moderate yield Moisture sensitive, requires inert atmosphere
Lithiation/Formylation n-BuLi, DMF, low temperature (-78 °C) High regioselectivity Requires strict temperature control
Knoevenagel Condensation Malonic acid, base, reflux Good yield, selective E-isomer Requires purification to remove side products
Pd-catalyzed coupling Pd catalyst, ligand, base, solvent Potential for higher yield Catalyst cost, optimization needed

Chemical Reactions Analysis

Types of Reactions

3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its anti-inflammatory and analgesic properties. Research indicates that the pyrrolidine sulfonyl group influences biological pathways related to pain and inflammation. The following applications are notable:

  • Anti-inflammatory Agents : Studies have shown that compounds similar to 3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid exhibit anti-inflammatory effects, making them candidates for developing new treatments for inflammatory diseases.
  • Analgesic Properties : The compound's structure suggests it may be effective in pain management, potentially offering alternatives to traditional analgesics with fewer side effects.
  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may possess activity against various cancer cell lines, suggesting potential applications in oncology.

Biological Research

In biological research, the compound is utilized for understanding molecular interactions and mechanisms of action:

  • Interaction Studies : Research focuses on how this compound interacts with specific biological targets. These studies are crucial for elucidating its therapeutic potential and understanding its mechanism of action.

Synthetic Routes

The synthesis of this compound typically involves several steps that allow for the modification of the compound to optimize its properties for specific applications. Common synthetic strategies include:

  • Formation of Thiophene Derivatives : Utilizing various thiophene derivatives to create the desired functional groups.
  • Pyrrolidine Sulfonyl Group Introduction : Incorporating the pyrrolidine sulfonyl moiety through well-established organic reactions.

These synthetic routes enable researchers to explore a range of derivatives with enhanced biological activities.

Mechanism of Action

The mechanism of action of 3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The thiophene ring and prop-2-enoic acid moiety may also contribute to its biological effects by interacting with cellular components and signaling pathways .

Comparison with Similar Compounds

Structural Analogs with Thiophene and Sulfur-Containing Groups

Table 1: Key Structural Analogs
Compound Name CAS/Identifier Molecular Formula Functional Groups Key Features
3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid 1118788-19-4 C₁₁H₁₃NO₄S₂ Thiophene, pyrrolidine sulfonyl, propenoic acid High acidity, conjugation, strong H-bonding
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (Drospirenone impurity) Not specified C₈H₁₁NOS Thiophene, methylamino, hydroxyl Polar due to -OH and -NHCH₃; weaker acidity
3-(Methylsulfanyl)-4-phenyl-5-[3-(thiophen-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole ZINC8857332 C₂₃H₁₅F₃N₄S₃ Thiophene, methylsulfanyl, triazole Rigid triazole core; lipophilic (CF₃, phenyl)
3-[5-(3-Ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid 324565-22-2 C₁₅H₁₅NO₅S₂ Thiazolidinone, benzylidene, propanoic acid Planar thiazolidinone; moderate acidity

Functional Group Analysis

  • Sulfonyl vs. Sulfanyl Groups: The target compound’s pyrrolidine sulfonyl group (-SO₂-) is strongly electron-withdrawing, enhancing the acidity of the propenoic acid (pKa ~2–3) compared to analogs with methylsulfanyl (-SMe, electron-donating; pKa ~4–5) . Sulfonyl groups improve metabolic stability but reduce membrane permeability compared to sulfanyl derivatives.
  • Propenoic Acid vs. Propanoic Acid: The α,β-unsaturated system in the target compound enables conjugation, increasing reactivity in Michael addition or Diels-Alder reactions. In contrast, 3-[5-(3-ethoxy-4-hydroxybenzylidene)...propanoic acid () lacks conjugation, making it less reactive but more flexible .
  • Hydrogen Bonding: The carboxylic acid group in the target compound forms strong hydrogen bonds (O-H···O/N), influencing crystal packing (as analyzed via Mercury CSD 2.0 ). Analogs like a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () exhibit weaker H-bonding due to hydroxyl and amine groups, leading to less predictable crystal motifs .
Table 2: Property Comparison
Property Target Compound a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol 3-(Methylsulfanyl)-...triazole 3-[5-(3-Ethoxy-4-hydroxybenzylidene)...propanoic acid
Molecular Weight 287.36 ~181.25 ~500.58 353.41
LogP (Predicted) ~1.2 ~0.8 ~4.5 ~2.0
Solubility (Water) Low (sulfonyl) Moderate (-OH, -NHCH₃) Very low (CF₃, phenyl) Moderate (propanoic acid)
Biological Relevance Enzyme inhibition (sulfonyl) Impurity in hormones () Kinase inhibition (triazole) Antioxidant (benzylidene)

Biological Activity

3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C₁₁H₁₃N₁O₄S₂
  • Molecular Weight : 287.36 g/mol
  • Structural Features : It incorporates a thiophene ring, a pyrrolidine sulfonyl group, and an α,β-unsaturated carboxylic acid .

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits promising anti-inflammatory and analgesic properties. The presence of the pyrrolidine sulfonyl group is believed to influence biological pathways related to pain and inflammation, making it a candidate for further therapeutic development.

Anticancer Potential

Similar compounds have shown activity against various cancer cell lines. Preliminary studies suggest that this compound may also possess anticancer properties, warranting further investigation into its efficacy against specific types of cancer.

Understanding the mechanisms through which this compound exerts its biological effects is crucial. Interaction studies with biological targets are ongoing, focusing on how the compound modulates signaling pathways involved in inflammation and cancer progression. These studies often utilize various assays to elucidate the compound's mechanism of action.

Synthesis

The synthesis of this compound involves several steps, allowing for modifications that can enhance its biological activity or create novel derivatives with unique properties. The synthetic routes typically include:

  • Formation of the thiophene ring.
  • Introduction of the pyrrolidine sulfonyl group.
  • Construction of the α,β-unsaturated carboxylic acid moiety.

Comparative Analysis with Similar Compounds

To better understand the unique aspects of this compound, a comparison with structurally similar compounds is useful.

Compound NameStructural FeaturesUnique Aspects
5-(Pyrrolidine-sulfonyl)-thiopheneContains a pyrrolidine sulfonyl groupFocus on anti-inflammatory properties
Thiophene derivatives with carboxylic acidsVarying substituents on thiopheneDifferent biological activities
Propanoic acid derivativesSimilar carboxylic structureDifferences in side chains affecting activity

This table highlights how the combination of a thiophene ring with a pyrrolidine sulfonamide structure in this compound may enhance its efficacy and specificity in biological applications.

Q & A

Q. How to design SAR studies for derivatives of this compound?

  • Methodological Answer : Focus on:
  • Core modifications : Replace pyrrolidine with piperidine or azetidine sulfonamides.
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the thiophene ring.
  • Bioisosteres : Substitute the propenoic acid with tetrazole or acyl sulfonamide moieties.
    Prioritize analogs with logP <3 and topological polar surface area (TPSA) >80 Ų for improved bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid
Reactant of Route 2
3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid

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